molecular formula C18H11ClN2O2S B2949698 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 377766-08-0

4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2949698
CAS No.: 377766-08-0
M. Wt: 354.81
InChI Key: LTVJPEXTSVGISH-UHFFFAOYSA-N
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Description

4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core adorned with phenyl groups and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines to form the pyrazole core. Subsequent chlorination and phenylation steps are employed to introduce the chloro and phenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Advanced purification methods, such as recrystallization or chromatography, are employed to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has shown promise in various bioassays. It has been investigated for its antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests its use in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid

  • 4-Chloro-1,3-diphenyl-1H-pyrazole-5-carboxylic acid

  • 4-Methyl-1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid stands out due to its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties compared to its pyrazole counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

4-chloro-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-14-13-15(11-7-3-1-4-8-11)20-21(12-9-5-2-6-10-12)17(13)24-16(14)18(22)23/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVJPEXTSVGISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=C(S3)C(=O)O)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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